molecular formula C11H17N3O B8455563 4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)-

4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)-

Cat. No. B8455563
M. Wt: 207.27 g/mol
InChI Key: UFOZKQNDSVJNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)- is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)-

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(5-methyl-6-piperidin-1-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C11H17N3O/c1-9-10(7-15)12-8-13-11(9)14-5-3-2-4-6-14/h8,15H,2-7H2,1H3

InChI Key

UFOZKQNDSVJNGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCCCC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boron tribromide (8.9 ml) in dichloromethane (25 ml) was added dropwise, under nitrogen, to a stirred solution of 4-methoxymethyl-5-methyl-6-piperidinopyrimidine (5 g) in dichloromethane (100 ml) at 0°-5°. After a further 2 hours the mixture was poured onto ice, the pH raised to 13 (NaOH) and extracted with chloroform. Extracts were dried (K2CO3) and stripped to a residue, which was triturated with diethyl ether to give 4-hydroxymethyl-5-methyl-6-piperidinopyrimidine, 3.80 g, as a crystalline solid, m.p. 79°-81°.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
4-methoxymethyl-5-methyl-6-piperidinopyrimidine
Quantity
5 g
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

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COCc1ncnc(N2CCCCC2)c1C
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